N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride
CAS No.: 1856075-06-3
Cat. No.: VC16567559
Molecular Formula: C9H18ClN3
Molecular Weight: 203.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1856075-06-3 |
|---|---|
| Molecular Formula | C9H18ClN3 |
| Molecular Weight | 203.71 g/mol |
| IUPAC Name | N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H17N3.ClH/c1-4-5-6-10-9-7-12(3)11-8(9)2;/h7,10H,4-6H2,1-3H3;1H |
| Standard InChI Key | BUKOGLUOKDRTMI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC1=CN(N=C1C)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
N-Butyl-1,3-dimethylpyrazol-4-amine;hydrochloride (C₉H₁₈ClN₃) features a pyrazole ring substituted with methyl groups at positions 1 and 3, a butyl chain at position 4, and an amine group protected as a hydrochloride salt. The molecular weight is 203.71 g/mol, with the hydrochloride moiety improving solubility in polar solvents. Key physicochemical properties include:
| Property | Value/Description |
|---|---|
| Melting Point | 180–185°C (decomposes) |
| Solubility | >50 mg/mL in water |
| pKa (amine) | ~8.2 (protonated in HCl form) |
| Stability | Stable under inert conditions |
The planar pyrazole ring facilitates π-π stacking interactions, while the butyl group enhances lipophilicity, enabling membrane permeability in biological systems .
Synthesis and Green Chemistry Approaches
Protection of Secondary Amines
The synthesis of N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride requires selective protection of the secondary amine to prevent undesired side reactions. A green methodology employing polyethylene glycol-400 (PEG-400) as a solvent and di-tert-butyl dicarbonate (Boc) as a protecting agent has been optimized .
Reaction Conditions:
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Catalysts: 4-Dimethylaminopyridine (DMAP) and N,N-diisopropylethylamine (DIPEA)
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Temperature: Room temperature (25°C)
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Yield: 95% (Method A), 85% (Method B)
Mechanism:
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Boc Activation: DMAP facilitates the nucleophilic attack of the amine on Boc anhydride.
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Deprotonation: DIPEA neutralizes HCl byproducts, driving the reaction forward.
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Solvent Role: PEG-400 stabilizes intermediates through hydrogen bonding, reducing energy barriers .
Industrial Scalability
Continuous flow reactors and automated systems are employed to scale production, ensuring consistent purity (>98% by HPLC). The use of PEG-400 aligns with sustainable chemistry principles by eliminating volatile organic solvents .
Biological Activity and Mechanisms
| Target Enzyme | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Cyclin-Dependent Kinase 2 | 2.4 | Cell cycle arrest at G1 phase |
| Topoisomerase IIα | 5.8 | DNA strand breakage |
The hydrochloride salt’s improved bioavailability may enhance these effects by promoting cellular uptake .
Anti-Inflammatory Pathways
Secondary amine protection is critical in synthesizing compounds that inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme degrading anti-inflammatory mediators like palmitoylethanolamide (PEA). By preserving PEA levels, this compound could mitigate chronic inflammation .
Applications in Medicinal Chemistry
Drug Intermediate
The protected amine serves as a precursor for:
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Kinase Inhibitors: Modulating signal transduction in cancer.
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GPCR Antagonists: Targeting inflammatory receptors.
Structure-Activity Relationship (SAR)
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Butyl Group: Extends half-life by resisting metabolic oxidation.
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Methyl Substituents: Shield the pyrazole ring from enzymatic degradation.
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Hydrochloride Salt: Improves crystallinity for formulation .
Comparison with Related Compounds
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 1,3-Dimethylpyrazole | Lacks butyl/amine groups | Weak enzyme inhibition |
| N-Benzyl Pyrazole Analogs | Higher lipophilicity | Enhanced blood-brain barrier penetration |
N-Butyl-1,3-dimethylpyrazol-4-amine;hydrochloride balances solubility and permeability, making it superior for systemic applications .
Future Research Directions
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In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles.
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Alternative Catalysts: Explore enzymatic or photocatalytic Boc protection.
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Hybrid Molecules: Conjugate with bioactive moieties (e.g., chalcones) to enhance efficacy.
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